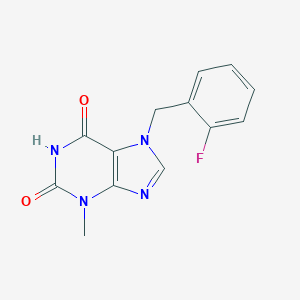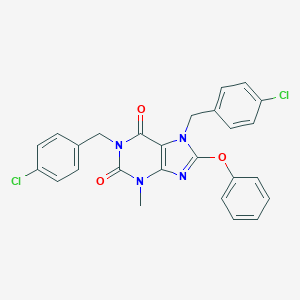![molecular formula C21H20N2O4S B295520 5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B295520.png)
5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as DMTD, is a compound that has been synthesized and studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been studied for its potential applications in various scientific fields, including cancer research, neuroprotection, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, this compound has been shown to protect against oxidative stress and improve cognitive function in animal models. Inflammation is also a potential target for this compound, as it has been shown to decrease the production of inflammatory cytokines.
Wirkmechanismus
5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to act as a reactive oxygen species (ROS) scavenger, protecting cells from oxidative damage. It also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer development. Additionally, this compound has been shown to activate the Nrf2-antioxidant response element (ARE) pathway, which regulates the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
In addition to its ROS scavenging and anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix proteins and play a role in cancer invasion and metastasis. This compound has also been shown to decrease the levels of reactive nitrogen species (RNS) and increase the levels of glutathione (GSH), an important antioxidant.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in lab experiments is its ability to scavenge ROS and protect cells from oxidative damage. Additionally, its ability to inhibit NF-κB and activate the Nrf2-ARE pathway make it a potential therapeutic target for cancer and inflammation. However, one limitation of using this compound is its potential toxicity, as high doses have been shown to induce cell death.
Zukünftige Richtungen
There are several potential future directions for the study of 5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. One area of focus could be the development of this compound-based therapies for cancer and inflammation. Additionally, further research could be done to investigate the potential neuroprotective effects of this compound and its ability to improve cognitive function. Finally, the potential for this compound to be used as a tool for studying oxidative stress and inflammation in various disease models could also be explored.
Synthesemethoden
5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be synthesized through a multi-step process involving the reaction of 2,6-dimethylphenol with 2-chloroethyl ethyl ether, followed by the reaction with 4-formylbenzoic acid and thiourea. The resulting compound is then treated with acetic anhydride and sodium acetate to yield this compound.
Eigenschaften
Molekularformel |
C21H20N2O4S |
|---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
5-[[4-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C21H20N2O4S/c1-13-4-3-5-14(2)18(13)27-11-10-26-16-8-6-15(7-9-16)12-17-19(24)22-21(28)23-20(17)25/h3-9,12H,10-11H2,1-2H3,(H2,22,23,24,25,28) |
InChI-Schlüssel |
HDHXLKYBOVQSOY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=S)NC3=O |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=S)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-benzyl-1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295439.png)

![8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline](/img/structure/B295443.png)


![7-[2-(dibenzylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295447.png)
![4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B295453.png)
![8-butyl-4,4,7-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B295454.png)



![2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295459.png)
![6-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295462.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295463.png)
